![molecular formula C15H15NO3 B6143399 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid CAS No. 862088-75-3](/img/structure/B6143399.png)
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
The chemical reactions involving “6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like solubility, density, melting point, and boiling point. The specific physical and chemical properties of “this compound” are not provided in the searched resources .科学研究应用
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and catalysis. In the field of organic synthesis, this compound has been used as a starting material in the synthesis of a variety of heterocyclic compounds, including pyridines and quinolines. In drug delivery, this compound has been used as a prodrug, which is a compound that is converted into an active drug in the body. Finally, this compound has been used as a catalyst in a variety of reactions, including the synthesis of benzofurans and other heterocyclic compounds.
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is currently unavailable .
实验室实验的优点和局限性
The use of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage of using this compound is that it is a relatively easy molecule to synthesize and purify. This makes it an ideal starting material for a variety of synthetic processes. Additionally, this compound is a relatively inexpensive molecule, which makes it a cost-effective option for laboratory experiments. However, this compound also has a number of limitations, including the fact that it is a relatively unstable molecule and can be difficult to store for long periods of time.
未来方向
There are a number of potential future directions for research on 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of this compound in drug delivery and catalysis. Finally, research could be done to explore the potential of this compound as a starting material for the synthesis of other heterocyclic compounds.
合成方法
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid can be synthesized through a variety of methods, though the most common route is the Pictet-Spengler reaction. This reaction is a cyclization reaction that involves the condensation of an aldehyde with an amine in the presence of a base. The reaction produces a heterocyclic compound, such as this compound, which is then purified and isolated. Other synthetic routes, such as the Ugi reaction, can also be used to synthesize this compound.
安全和危害
属性
IUPAC Name |
6-(4-propan-2-ylphenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(2)11-3-6-13(7-4-11)19-14-8-5-12(9-16-14)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVIBRGTHJGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


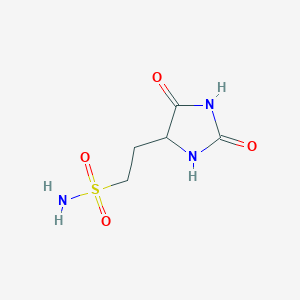
![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)
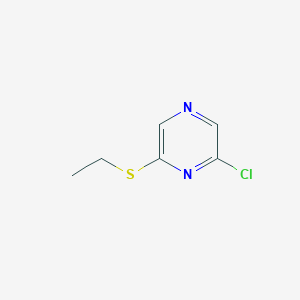
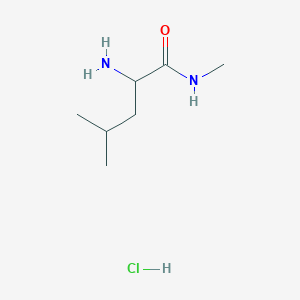


![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)

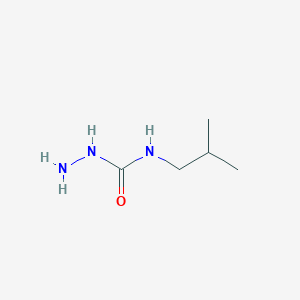
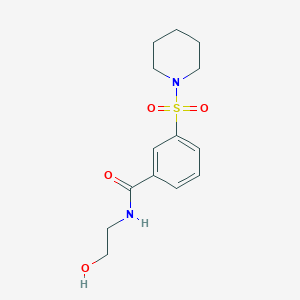
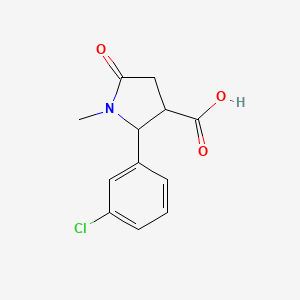
![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)
